molecular formula C10H10FN3 B2596351 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1006960-79-7

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B2596351
CAS No.: 1006960-79-7
M. Wt: 191.209
InChI Key: ZOCYAVCCCBDDCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent has been described . The reaction was carried out in MeOH under neutral conditions at room temperature to give the secondary amine .


Molecular Structure Analysis

The molecular structure of “3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring is substituted with a methyl group, and another carbon atom is connected to an aniline group through a fluorine atom .

Scientific Research Applications

Antimicrobial Activity

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline and its derivatives have been extensively studied for their antimicrobial properties. For instance, certain compounds synthesized from primary aromatic amines, including structures similar to this compound, demonstrated significant antimicrobial activity against bacterial and fungal strains. The study highlights the synthesis and antimicrobial testing of these compounds, revealing their potential in combating microbial infections (Mistry, Desai, & Desai, 2016). Additionally, a novel class of pyrazol-4-yl- and 2H-chromene-based substituted anilines displayed promising antibacterial and antifungal activity, indicating the applicability of such compounds in antimicrobial therapies (Banoji et al., 2022).

Organic Synthesis and Chemical Reactions

The compound plays a crucial role as an intermediate in organic synthesis and chemical reactions. For instance, it has been used in the synthesis of various organic compounds, such as tetradentate bis-cyclometalated platinum complexes, which are valuable in areas like photophysics and electroluminescence applications. These studies highlight the compound's versatility in facilitating complex chemical reactions and forming novel materials with potential applications in electronics and photonics (Vezzu et al., 2010).

Corrosion Inhibition

Research also indicates the potential of this compound derivatives in corrosion inhibition. A study on pyrazoles and their inhibitory activity against mild steel corrosion in acidic environments demonstrates the compound's potential as a corrosion inhibitor, which is crucial in industrial applications to prolong the lifespan of metal components and structures (Chadli et al., 2020).

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reductive amination , a reaction that is commonly used in the synthesis of secondary and tertiary amines . This suggests that 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline could potentially interact with enzymes, proteins, and other biomolecules involved in reductive amination reactions.

Molecular Mechanism

Given its ability to undergo reductive amination , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

3-fluoro-4-(4-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYAVCCCBDDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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